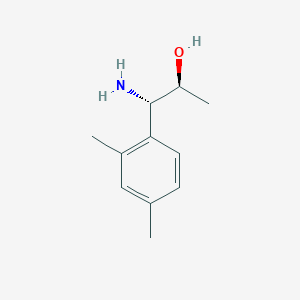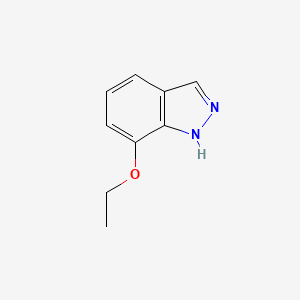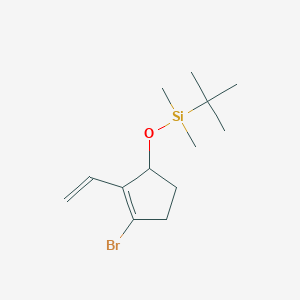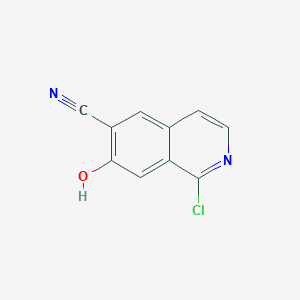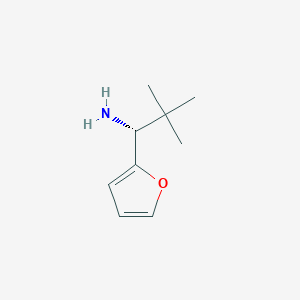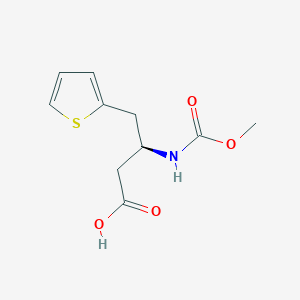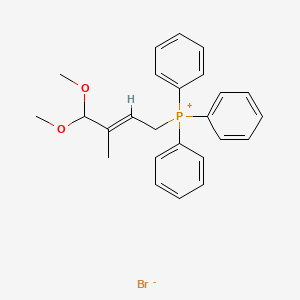
(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide” is a compound with an intriguing structure. Let’s break it down:
- The (E) indicates that the double bond in the molecule is in the trans configuration.
- The 4,4-Dimethoxy-3-methylbut-2-en-1-yl group consists of a butenyl chain with two methoxy (OCH₃) groups and a methyl (CH₃) group.
- The triphenylphosphonium moiety (TPP⁺) is a positively charged phosphonium ion attached to three phenyl rings.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route is through the reaction of a suitable precursor with triphenylphosphine (PPh₃) followed by bromination. Detailed reaction conditions would depend on the specific starting materials.
Industrial Production:: While there isn’t widespread industrial production of this compound, research laboratories often synthesize it for targeted applications.
Análisis De Reacciones Químicas
Reactions::
Bromination: The initial step involves bromination of the precursor. Bromine (Br₂) reacts with the double bond, leading to the formation of the bromide derivative.
Substitution Reactions: The compound can undergo substitution reactions, where the bromide ion is replaced by other nucleophiles (e.g., azides, amines, or thiols).
Bromination: Br₂ or NBS (N-bromosuccinimide) in an organic solvent (e.g., CH₂Cl₂).
Substitution: Various nucleophiles (e.g., NaN₃, NH₃, or thiols) in appropriate solvents.
Major Products:: The major product of bromination is the target compound itself, “(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide.”
Aplicaciones Científicas De Investigación
Chemistry::
Mitochondria-Targeted Hydrogen Sulfide Donor: Similar compounds (e.g., AP39) have been studied as mitochondria-targeted hydrogen sulfide (H₂S) donors, playing a role in cellular redox balance and signaling.
Mitochondrial Function: Investigating the impact of TPP⁺-containing compounds on mitochondrial function and oxidative stress.
Potential Therapeutic Applications: Research into potential therapeutic effects related to H₂S release and mitochondrial protection.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects involves mitochondrial targeting. It likely influences mitochondrial redox status, cellular signaling pathways, and apoptosis.
Comparación Con Compuestos Similares
While “(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide” is unique due to its specific structure, similar compounds include:
Methyltriphenylphosphonium bromide: Used for targeted delivery to specific cell components.
Ethyltriphenylphosphonium bromide:
Triphenylphosphonium phospholipid conjugates: Used for mitochondrial targeting in liposomes.
Propiedades
Fórmula molecular |
C25H28BrO2P |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
[(E)-4,4-dimethoxy-3-methylbut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28O2P.BrH/c1-21(25(26-2)27-3)19-20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19,25H,20H2,1-3H3;1H/q+1;/p-1/b21-19+; |
Clave InChI |
RFOIAMFQOLAUHO-UXJRWBAGSA-M |
SMILES isomérico |
C/C(=C\C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C(OC)OC.[Br-] |
SMILES canónico |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(OC)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



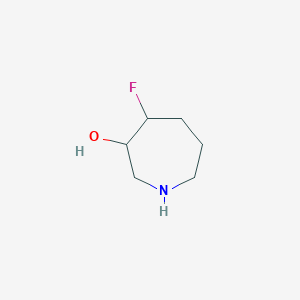
![(2R)-5-[[(2S)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B13041462.png)
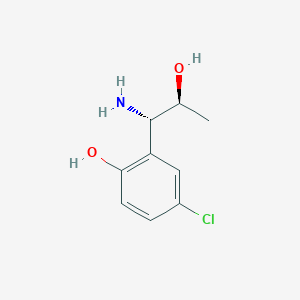

![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
![1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13041482.png)
